
An In-depth Technical Guide to the Chemical
Structure and Stereochemistry of (+)-Melezitose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-Melezitose

Cat. No.: B1663849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(+)-Melezitose, a non-reducing trisaccharide, is a fascinating carbohydrate with a unique

chemical architecture and emerging biological significance. Composed of two D-glucose

molecules and one D-fructose molecule, its specific glycosidic linkages define its distinct

stereochemistry and physicochemical properties. This technical guide provides a

comprehensive overview of the chemical structure, stereochemistry, and a notable biological

signaling pathway influenced by (+)-Melezitose. Quantitative data are summarized for clarity,

and representative experimental protocols for its structural characterization are detailed.

Furthermore, logical diagrams are provided to visualize its structure and its impact on cellular

metabolism.

Chemical Structure and Stereochemistry
(+)-Melezitose is a trisaccharide with the systematic IUPAC name O-α-D-glucopyranosyl-

(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[1] Its structure is comprised of three

monosaccharide units: two α-D-glucopyranose rings and one β-D-fructofuranose ring.

The connectivity between these units is defined by two specific glycosidic bonds:

An α-(1→3)-glycosidic bond links the anomeric carbon (C1) of the first glucose unit to the C3

of the fructose unit.
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A β-(2→1)-glycosidic bond links the anomeric carbon (C2) of the fructose unit to the C1 of

the second glucose unit.

This arrangement results in a non-reducing sugar, as the anomeric carbons of both glucose

units and the fructose unit are involved in glycosidic linkages, leaving no free hemiacetal or

hemiketal groups.[2][3] The stereochemistry is defined by the D-configuration of the constituent

monosaccharides and the α and β configurations of the glycosidic linkages.

Physicochemical Properties
A summary of the key physicochemical properties of (+)-Melezitose is presented in Table 1.
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Property Value Reference

Molecular Formula C₁₈H₃₂O₁₆ [1][4]

Molecular Weight 504.44 g/mol [1]

Appearance White crystalline powder [5]

Melting Point 153-155 °C [6]

Solubility Soluble in water [6]

Optical Rotation Dextrorotatory (+) [6]
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Structural Elucidation: Experimental Protocols
The definitive structure of (+)-Melezitose has been established through a combination of

spectroscopic and chemical methods. Below are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of

carbohydrates. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.rsc.org/suppdata/c9/sc/c9sc02266j/c9sc02266j1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8329300/
https://www.rsc.org/suppdata/c9/sc/c9sc02266j/c9sc02266j1.pdf
https://www.semanticscholar.org/paper/Sucrose%3A-An-Assignment-of-the-13C-N.M.R.-Parameters-Jones-Hanisch/f53ea081d9390d95f9cd4fa81ac2dc0a233a1f3d
https://www.mdpi.com/2304-8158/13/14/2229
https://www.mdpi.com/2304-8158/13/14/2229
https://www.mdpi.com/2304-8158/13/14/2229
https://pmc.ncbi.nlm.nih.gov/articles/PMC8329300/
https://www.mdpi.com/2304-8158/13/14/2229
https://pmc.ncbi.nlm.nih.gov/articles/PMC8329300/
https://www.mdpi.com/2304-8158/13/14/2229
https://pmc.ncbi.nlm.nih.gov/articles/PMC8329300/
https://www.benchchem.com/product/b1663849?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HSQC, HMBC) NMR experiments in a suitable solvent like deuterium oxide (D₂O) allows for

the complete assignment of all proton and carbon signals, confirming the monosaccharide

composition, their anomeric configurations, and the glycosidic linkage positions.

Representative Protocol for NMR Analysis of (+)-Melezitose:

Sample Preparation: Dissolve 5-10 mg of (+)-Melezitose in 0.5 mL of D₂O (99.9%).

Lyophilize the sample and redissolve in D₂O to minimize the residual HDO signal. Transfer

the solution to a 5 mm NMR tube.

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum at 298 K.

Typical parameters: 32 scans, a spectral width of 10 ppm, an acquisition time of 4

seconds, and a relaxation delay of 2 seconds.

Suppress the residual HDO signal using a presaturation pulse sequence.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 2048 scans, a spectral width of 200 ppm, and a relaxation delay of 2

seconds.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each

monosaccharide ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon correlations, which are crucial for determining the glycosidic linkages and

the sequence of the monosaccharides.

Data Analysis:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Assign the anomeric proton and carbon signals based on their characteristic chemical

shifts.

Use COSY and HSQC data to trace the spin systems of each monosaccharide residue.

Utilize HMBC correlations between the anomeric proton of one residue and a carbon of

the adjacent residue to confirm the glycosidic linkage positions. For example, a correlation

between the anomeric proton of a glucose unit and C3 of the fructose unit confirms the

(1→3) linkage.

X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in

its crystalline state. This technique would allow for the precise determination of bond lengths,

bond angles, and the conformation of the pyranose and furanose rings, as well as the torsion

angles of the glycosidic linkages.

Representative Protocol for X-ray Crystallography of (+)-Melezitose:

Crystallization:

Dissolve high-purity (+)-Melezitose in a minimal amount of hot water to create a saturated

solution.

Allow the solution to cool slowly at room temperature. The formation of single crystals can

be promoted by techniques such as slow evaporation or vapor diffusion against a non-

solvent like ethanol.

Data Collection:
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Select a single crystal of suitable size and quality.

Mount the crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation).

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations

and radiation damage.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

electron density map.

Build the molecular model into the electron density map.

Refine the atomic coordinates and thermal parameters against the experimental data to

achieve the final, high-resolution crystal structure.

Biological Signaling and Experimental Workflow
Recent research has unveiled a significant biological role for (+)-Melezitose in cellular

metabolism, specifically its interaction with the glycolytic pathway.

Inhibition of Phosphoglycerate Kinase 1 (PGK1)
(+)-Melezitose has been identified as an inhibitor of phosphoglycerate kinase 1 (PGK1), a key

enzyme in the glycolytic pathway.[7] PGK1 catalyzes the reversible transfer of a phosphate

group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG)

and ATP. By inhibiting PGK1, melezitose can modulate the rate of glycolysis and ATP

production. This inhibitory action has been shown to have anti-inflammatory effects and may be

beneficial in conditions such as Crohn's disease.[7]

Experimental Workflow for Assessing PGK1 Inhibition:
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A common method to assess enzyme inhibition is to measure the enzyme's activity in the

presence and absence of the potential inhibitor.

Recombinant PGK1 Expression and Purification: The human PGK1 gene is cloned into an

expression vector and transformed into a suitable host, such as E. coli. The recombinant

protein is then overexpressed and purified using affinity chromatography.

Enzyme Activity Assay: The activity of PGK1 can be measured using a coupled enzyme

assay. In the reverse reaction, the consumption of NADH can be monitored

spectrophotometrically at 340 nm.

The reaction mixture contains buffer, MgCl₂, ATP, 3-PG, NADH, glyceraldehyde-3-

phosphate dehydrogenase (GAPDH), and purified PGK1.

The reaction is initiated by the addition of PGK1.

The rate of NADH oxidation is proportional to the PGK1 activity.

Inhibition Studies:

The assay is performed with varying concentrations of (+)-Melezitose.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Diagrams

α-D-Glucopyranose β-D-Fructofuranose α-D-Glucopyranose

Glc (α) Fru (β)α(1→3) Glc (α)β(2→1)
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Caption: Chemical structure of (+)-Melezitose.
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Caption: Inhibition of PGK1 by (+)-Melezitose.

Conclusion
(+)-Melezitose possesses a well-defined chemical structure and stereochemistry that

underpins its unique properties and biological activities. As a non-reducing trisaccharide, its

structural elucidation relies on advanced analytical techniques such as NMR spectroscopy and

X-ray crystallography. The recent discovery of its inhibitory effect on the key glycolytic enzyme

PGK1 opens new avenues for research into its potential therapeutic applications, particularly in

inflammatory diseases. This guide provides a foundational understanding for scientists and
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researchers interested in further exploring the chemistry and biology of this intriguing

carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. researchgate.net [researchgate.net]

3. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]

4. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a
melibiose transporter MelB - PMC [pmc.ncbi.nlm.nih.gov]

5. Sucrose: An Assignment of the 13C N.M.R. Parameters by Selective Decoupling |
Semantic Scholar [semanticscholar.org]

6. Mass Spectrometry Characterization of Honeydew Honey: A Critical Review [mdpi.com]

7. The trisaccharide melezitose impacts honey bees and their intestinal microbiota: Full
Paper PDF & Summary | Bohrium [bohrium.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of (+)-Melezitose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663849#melezitose-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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